
Phenarsazinous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenarsazinous acid is an organoarsenic compound known for its unique chemical properties and potential applications in various fields It is characterized by the presence of an arsenic atom bonded to a phenyl group and an acidic functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenarsazinous acid can be synthesized through several methods, including:
Direct Synthesis: This involves the reaction of phenylarsine oxide with a suitable acid under controlled conditions.
Reduction of Phenylarsine Oxide: Phenylarsine oxide can be reduced using reducing agents such as sodium borohydride in the presence of an acid to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Phenarsazinous acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylarsinic acid.
Reduction: Reduction reactions can convert it back to phenylarsine oxide.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Acids and Bases: Used to facilitate substitution reactions.
Major Products:
Phenylarsinic Acid: Formed through oxidation.
Phenylarsine Oxide: Resulting from reduction reactions.
Applications De Recherche Scientifique
Phenarsazinous acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phenarsazinous acid involves its interaction with molecular targets, primarily through the arsenic atom. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial for its potential therapeutic effects and biological activity.
Comparaison Avec Des Composés Similaires
Phenarsazinous acid can be compared with other organoarsenic compounds such as:
Phenylarsine Oxide: Similar in structure but differs in oxidation state and reactivity.
Phenylarsinic Acid: An oxidized form with different chemical properties and applications.
Arsenic Trioxide: A simpler arsenic compound with distinct uses and toxicity profiles.
Uniqueness: this compound is unique due to its specific reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C12H8AsNO |
|---|---|
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
phenarsazinin-1-ol |
InChI |
InChI=1S/C12H8AsNO/c15-11-7-3-6-10-12(11)13-8-4-1-2-5-9(8)14-10/h1-7,15H |
Clé InChI |
DGIWTGBBPDSQNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=[As]2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


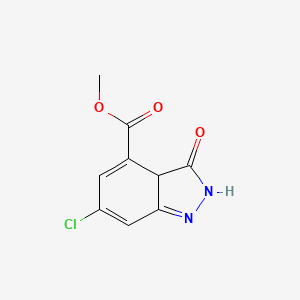
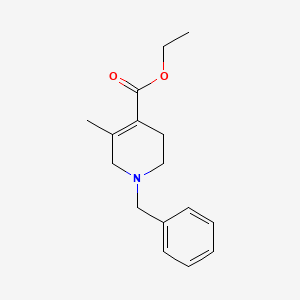
![1-Piperidin-4-yl-1H-[1,2,3]triazole-4-carboxylic acid methylamide](/img/structure/B15130737.png)
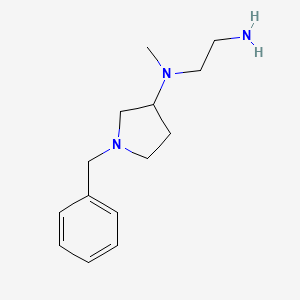

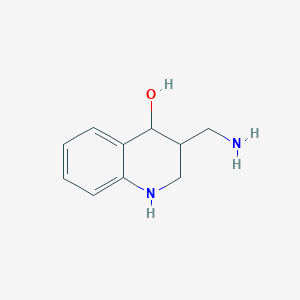
![tert-Butyl (1-(benzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B15130748.png)

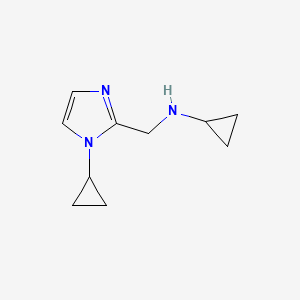

![4-Bromo-1,3-dihydrobenzo[c]thiophene](/img/structure/B15130770.png)
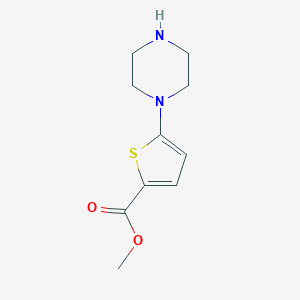

![[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate](/img/structure/B15130809.png)
